Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)-propanoate
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Overview
Description
Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate is a biochemical compound with the molecular formula C₇H₁₁NO₄ and a molecular weight of 173.17 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes both cyano and hydroxyl functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate typically involves the reaction of ethyl cyanoacetate with formaldehyde and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the cyano group of ethyl cyanoacetate reacts with formaldehyde to form the desired product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
Ethyl 2-cyano-3-hydroxypropanoate: Similar structure but without the hydroxymethyl group, affecting its solubility and reactivity.
Ethyl 2-cyano-3-hydroxy-2-(methoxymethyl)propanoate: Contains a methoxymethyl group instead of a hydroxymethyl group, altering its chemical properties and applications.
These comparisons highlight the unique features of ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate, such as its dual functional groups, which contribute to its versatility and utility in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-cyano-3-hydroxy-2-(hydroxymethyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-2-12-6(11)7(3-8,4-9)5-10/h9-10H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVQHRQGBBJFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)(CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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